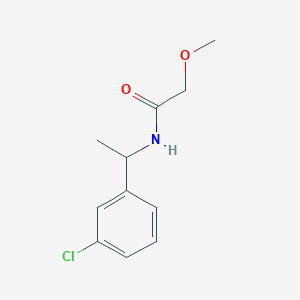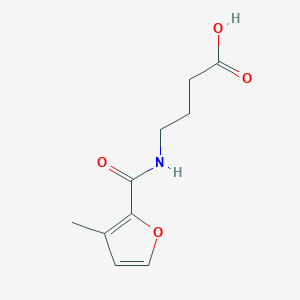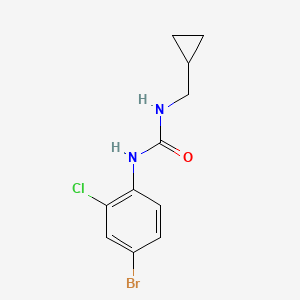![molecular formula C25H21NO3 B14900061 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process. One common method involves the reaction of 3-hydroxycoumarin, formaldehyde, and amines catalyzed by reusable titanium dioxide nanopowder in ethanol . Another approach is the microwave-assisted three-component one-pot Mannich reaction, which involves the reaction of coumarin derivatives with formaldehyde and secondary amines .
Industrial Production Methods
the use of microwave-assisted synthesis and one-pot reactions suggests that scalable and efficient production methods could be developed based on these laboratory-scale procedures .
Chemical Reactions Analysis
Types of Reactions
9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit inflammatory responses via suppression of the NF-κB and MAPK signaling pathways .
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents for inflammatory disorders. The compound’s ability to modulate key signaling pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves the inhibition of key signaling pathways such as NF-κB and MAPK. These pathways are crucial for the regulation of inflammatory responses. By inhibiting these pathways, the compound can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-6 .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: This compound shares a similar core structure and has shown anti-inflammatory activity.
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: Another related compound with a similar heterocyclic structure.
Uniqueness
What sets 9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H21NO3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
9-(3-ethylphenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H21NO3/c1-2-17-7-6-10-19(13-17)26-15-22-23(28-16-26)12-11-20-21(14-24(27)29-25(20)22)18-8-4-3-5-9-18/h3-14H,2,15-16H2,1H3 |
InChI Key |
UYCGFFPZJWGSHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)

![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)



![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)


